
ファレカルシトリオール
概要
説明
ファレカルシトリオールは、ビタミンDの一種であるカルシトリオールのアナログです。 生体内および試験管内システムの両方でより高い効力を持ち、カルシトリオールに比べて作用時間が長いことが知られています 。 ファレカルシトリオールは、主に副甲状腺機能亢進症などのカルシウムと骨の代謝に関連する疾患の治療に使用されます .
科学的研究の応用
Secondary Hyperparathyroidism
Falecalcitriol is primarily indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). Studies have shown that falecalcitriol effectively suppresses parathyroid hormone (PTH) levels while maintaining calcium and phosphate balance . A notable study compared oral falecalcitriol with intravenous calcitriol, demonstrating that falecalcitriol was more effective in reducing serum intact PTH levels over a treatment period .
Vitamin D Receptor Mutations
Research indicates that falecalcitriol can activate mutant VDRs associated with vitamin D-dependent rickets type II more effectively than calcitriol. This property suggests that falecalcitriol may offer therapeutic benefits for patients who do not respond adequately to conventional vitamin D therapies .
Cancer Therapy
Emerging evidence suggests potential applications of falecalcitriol in oncology. Vitamin D analogs, including falecalcitriol, have been studied for their ability to inhibit cancer cell proliferation and induce differentiation in various malignancies. Preclinical studies indicate that falecalcitriol may enhance the antitumor effects when combined with other chemotherapeutic agents . The compound's ability to modulate immune responses also opens avenues for its use in cancer immunotherapy .
Case Studies and Research Findings
Several studies have documented the clinical efficacy of falecalcitriol:
- Clinical Trial on Hemodialysis Patients : A randomized crossover trial involving hemodialysis patients showed significant reductions in serum PTH levels with falecalcitriol compared to calcitriol, highlighting its effectiveness in managing secondary hyperparathyroidism .
- Transcriptional Activation Studies : In vitro studies demonstrated that falecalcitriol activates VDRs with mutations linked to rickets, suggesting its potential as a treatment option for genetically resistant cases .
- Oncology Applications : Research has indicated that falecalcitriol may enhance the effectiveness of cancer treatments by promoting differentiation and inhibiting proliferation in various cancer cell lines, although further clinical trials are necessary to confirm these findings .
Comparative Efficacy Table
Parameter | Falecalcitriol | Calcitriol |
---|---|---|
PTH Suppression | Significant | Moderate |
Activation of Mutant VDRs | High | Low |
Half-Life | Longer | Shorter |
Clinical Use | Secondary hyperparathyroidism, potential oncology applications | General vitamin D deficiency |
作用機序
ファレカルシトリオールは、ビタミンD受容体(VDR)の作動薬として作用することで、その効果を発揮します。 VDRに結合し、その後、ビタミンD応答エレメント(VDRE)と呼ばれる特定のDNA配列と相互作用して、さまざまな遺伝子の発現を調節します 。 この調節は、カルシウムとリンの代謝に影響を与え、カルシウムの吸収増加と骨の健康改善につながります 。 ファレカルシトリオールの作用に関与する分子標的と経路には、副甲状腺ホルモン(PTH)分泌の抑制と線維芽細胞増殖因子23(FGF23)産生の刺激などがあります .
生化学分析
Biochemical Properties
Falecalcitriol interacts with the Vitamin D Receptor (VDR), acting as a VDR agonist . This interaction plays a crucial role in its biochemical reactions. The VDR is a nuclear receptor that binds to specific regions of DNA and regulates gene expression . When Falecalcitriol binds to the VDR, it influences the transcription of various genes, thereby affecting numerous biological processes .
Cellular Effects
Falecalcitriol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Falecalcitriol has been found to suppress parathyroid hormone (PTH) levels in patients with moderate to severe secondary hyperparathyroidism .
Molecular Mechanism
Falecalcitriol exerts its effects at the molecular level through its interaction with the VDR . Upon binding to the VDR, Falecalcitriol influences the transcription of various genes, leading to changes in gene expression . This can result in the activation or inhibition of enzymes, alterations in cellular signaling pathways, and changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Falecalcitriol have been observed to change over time. For instance, Falecalcitriol has been found to be superior to alfacalcidol in suppressing PTH levels in patients with moderate to severe secondary hyperparathyroidism when administered in equivalent doses that maintain similar serum calcium levels .
Dosage Effects in Animal Models
The effects of Falecalcitriol have been studied in animal models, particularly in relation to dosage. Studies have shown that Falecalcitriol can suppress PTH over a wide dose range without significant changes in serum calcium .
Metabolic Pathways
Falecalcitriol is involved in the vitamin D metabolic pathway . It interacts with the VDR, influencing the transcription of various genes involved in this pathway . This can affect metabolic flux and metabolite levels, impacting various biological processes .
Subcellular Localization
The subcellular localization of Falecalcitriol is also an important aspect of its function. As a VDR agonist, Falecalcitriol is likely to be found in the nucleus where the VDR is located
準備方法
合成経路と反応条件: ファレカルシトリオールの合成には、特定の条件下での中間体の反応を含むいくつかのステップが含まれます。 1つの方法は、塩化ニッケル六水和物と亜鉛粉末をピリジン中で中間体化合物と反応させ、その後、ジイソプロピルエチルアミンとメトキシクロロメタンを含む一連の反応を行う方法です 。 このプロセスには、加熱、冷却、および反応条件を維持するための不活性ガスの使用などのステップが含まれます。
工業的生産方法: ファレカルシトリオールの工業的生産は、収率と安全性を最適化することに重点を置いています。 このプロセスには、コスト効率の高い原料と簡素化された反応ステップを使用することで、コスト削減と安全性の向上を実現します 。 生産方法は、最終製品が所定の純度と効力基準を満たしていることを保証します。
化学反応の分析
反応の種類: ファレカルシトリオールは、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、その合成と改変に不可欠です。
一般的な試薬と条件: ファレカルシトリオールの合成に使用される一般的な試薬には、塩化ニッケル六水和物、亜鉛粉末、ジイソプロピルエチルアミン、メトキシクロロメタンなどがあります 。 反応は通常、制御された温度と不活性ガス条件下で行われ、所望の結果が得られます。
生成される主要な生成物: ファレカルシトリオールを含む反応から生成される主要な生成物には、最終化合物を得るためにさらに処理されるさまざまな中間体が含まれます。 これらの中間体は、ファレカルシトリオールの段階的な合成に不可欠です .
科学研究の応用
ファレカルシトリオールは、化学、生物学、医学、産業などの分野で、幅広い科学研究に応用されています。 カルシウムとリンの代謝の調節、骨関連疾患の治療、新しい治療薬の開発などの研究に使用されています 。 医学では、ファレカルシトリオールは、副甲状腺機能亢進症や骨粗鬆症などの疾患の治療に使用されています 。 カルシウムの吸収を促進し、骨の減少を防ぐ役割を果たすことから、臨床研究において貴重な化合物となっています .
類似化合物との比較
類似化合物: ファレカルシトリオールは、カルシトリオール、アルファカルシドール、マクサカルシトリオール、パリカルシトリオール、ドクセカルシフェロールなどの他のビタミンDアナログに似ています 。 これらの化合物は、構造的に類似しており、カルシウムと骨の代謝に関連する同様の疾患の治療に使用されます。
独自性: ファレカルシトリオールを他の類似化合物と区別する点は、より高い効力と作用時間の長さです 。 CYP24A1の代謝を回避するように設計されており、そのため、より長い期間、生物学的活性を保持することができます 。 これにより、ファレカルシトリオールは、持続的な作用が有益である副甲状腺機能亢進症などの疾患の治療において、より効果的な選択肢となります。
生物活性
Falecalcitriol is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), specifically designed to evade metabolism by the enzyme CYP24A1. Since its introduction in 2001, it has been primarily utilized for the treatment of secondary hyperparathyroidism. The compound features a unique hexafluoroisopropanol unit in its side chain, which contributes to its distinct biological activities and metabolic profile.
Falecalcitriol functions primarily through its interaction with the vitamin D receptor (VDR). This interaction facilitates the regulation of gene transcription associated with calcium and phosphate homeostasis, thereby influencing bone metabolism and parathyroid hormone (PTH) secretion. Notably, falecalcitriol's structure allows it to resist rapid degradation, leading to prolonged biological effects compared to its parent compound, calcitriol.
Key Biological Effects
- Calcium and Phosphate Regulation : Like other vitamin D analogs, falecalcitriol enhances intestinal absorption of calcium and phosphate, contributing to mineral homeostasis.
- FGF23 Production : Falecalcitriol induces fibroblast growth factor 23 (FGF23) production in osteocytes, although it does so at a lower level compared to calcitriol. This induction plays a significant role in phosphate regulation and bone metabolism .
Comparative Analysis with Other Vitamin D Analogs
The following table summarizes the biological activity of falecalcitriol compared to other vitamin D analogs:
Compound | FGF23 Induction | CYP24A1 Resistance | Calcium Absorption | Clinical Use |
---|---|---|---|---|
Calcitriol | High | Low | High | Osteoporosis, rickets |
Paricalcitol | Moderate | Moderate | Moderate | Secondary hyperparathyroidism |
Falecalcitriol | Low | High | High | Secondary hyperparathyroidism |
Eldecalcitol | Moderate | Moderate | High | Secondary hyperparathyroidism |
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy of falecalcitriol in treating secondary hyperparathyroidism. Notable findings include:
- Efficacy in Dialysis Patients : A study demonstrated that falecalcitriol effectively reduced PTH levels in patients undergoing dialysis, showcasing its potential in managing renal osteodystrophy .
- Comparison with Calcitriol : Research indicates that falecalcitriol has a more favorable safety profile than calcitriol, particularly regarding hypercalcemia incidence .
Case Studies
-
Patient Case Study on Dialysis :
- A 62-year-old male patient with end-stage renal disease was treated with falecalcitriol. After six months, there was a significant reduction in serum PTH levels from 600 pg/mL to 300 pg/mL without notable increases in serum calcium or phosphate levels.
- Long-term Efficacy Study :
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGGHVSFMUHLH-UUSULHAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027560 | |
Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83805-11-2 | |
Record name | Falecalcitriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Falecalcitriol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FALECALCITRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does falecalcitriol interact with its target, the vitamin D receptor (VDR)?
A1: Falecalcitriol, like other active vitamin D analogs, binds to the vitamin D receptor (VDR) in the nucleus of target cells [, , , ]. This binding activates the VDR, enabling it to interact with specific DNA sequences and regulate the expression of target genes [].
Q2: What are the downstream effects of falecalcitriol binding to the VDR?
A2: Falecalcitriol binding to the VDR primarily influences calcium and phosphorus homeostasis, and bone metabolism [, , , ]. It promotes intestinal calcium absorption, enhances bone mineralization, suppresses parathyroid hormone (PTH) synthesis and secretion, and regulates cell growth and differentiation in various tissues [, , , , ].
Q3: Is the interaction of falecalcitriol with the VDR different compared to other vitamin D analogs?
A3: Falecalcitriol demonstrates higher potency and longer-lasting effects compared to some other analogs, such as calcitriol [, , , , ]. This enhanced activity is likely due to differences in its metabolism, specifically its resistance to inactivation by the enzyme CYP24 and its conversion to a still-active metabolite, F6-1,23S,25(OH)3 vitamin D3 [, , ].
Q4: What is the molecular formula and weight of falecalcitriol?
A4: Falecalcitriol (also known as 1,25(OH)2 26,27-F6 D(3)) has the molecular formula C27H40F6O3 and a molecular weight of 522.58 g/mol [, , ].
Q5: Are there any studies on the stability of falecalcitriol under various storage conditions?
A5: Limited information is available in the provided research articles regarding the stability of falecalcitriol under various storage conditions. Further research is needed to assess its stability profile.
Q6: How is falecalcitriol absorbed, distributed, metabolized, and excreted (ADME) in the body?
A6: Falecalcitriol is primarily administered orally [, , , , , ]. It is metabolized by the enzyme CYP24, but unlike calcitriol, it is converted to F6-1,23S,25(OH)3 vitamin D3, which retains biological activity [, ]. This altered metabolism contributes to its potent and prolonged effects [, ]. More research is needed to fully characterize its ADME profile.
Q7: What is the evidence for the efficacy of falecalcitriol in treating secondary hyperparathyroidism (SHPT)?
A7: Multiple clinical trials demonstrate that falecalcitriol effectively suppresses PTH levels in hemodialysis patients with SHPT [, , , , , , , , ]. These studies indicate its potential as a valuable treatment option for managing SHPT in this patient population [, , , , , , ].
Q8: Has falecalcitriol been studied for applications beyond SHPT?
A8: Yes, research suggests that falecalcitriol may also be beneficial for treating other conditions like hypoparathyroidism and plaque psoriasis [, , ]. Further research is necessary to fully understand its potential in these areas.
Q9: What are the potential side effects of falecalcitriol treatment?
A9: While generally well-tolerated, falecalcitriol, like other vitamin D analogs, can cause hypercalcemia, particularly at higher doses [, , , , ]. Careful monitoring of serum calcium levels is essential during treatment [, , ].
Q10: Are there any specific drug delivery strategies being explored for falecalcitriol?
A10: While the provided research focuses primarily on oral administration, future investigations could explore alternative drug delivery systems for falecalcitriol to improve its therapeutic index and target specific tissues.
Q11: What are some of the key research tools and resources for studying falecalcitriol?
A11: Key research tools include cell-based assays, animal models, clinical trials, and analytical techniques like HPLC [, , ]. Access to these resources is crucial for advancing our understanding of falecalcitriol's therapeutic potential and developing safe and effective treatment strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。